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Compound of Interest

Compound Name: 2-(Trifluoromethyl)benzonitrile

Cat. No.: B1294956

2-(Trifluoromethyl)benzonitrile is an aromatic organic compound that has garnered
significant attention in the fields of medicinal chemistry, agrochemicals, and materials science.
[1] Its structure, featuring a nitrile group and a trifluoromethyl group on adjacent positions of a
benzene ring, imparts unique electronic properties and metabolic stability to molecules that
incorporate this moiety. The trifluoromethyl group is a well-known bioisostere for other chemical
groups and can significantly enhance a molecule's lipophilicity, binding affinity, and metabolic
resistance.[1] The nitrile group, a versatile functional handle, can be transformed into various
other functionalities or participate in crucial binding interactions.

This guide provides a comprehensive overview of the core physical and chemical properties of
2-(Trifluoromethyl)benzonitrile, offering a foundational understanding for its effective use in
research and development. Understanding these properties is paramount for designing
synthetic routes, developing formulations, and predicting the behavior of more complex
derivative compounds.

Chemical Identity:
e IUPAC Name: 2-(Trifluoromethyl)benzonitrile[2]
» Synonyms: 2-Cyanobenzotrifluoride, a,a,a-Trifluoro-o-tolunitrile[2][3][4]

« CAS Number: 447-60-9[2][3][5][6]
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e Molecular Formula: CsHaFsN[3][5][6]

e Molecular Weight: 171.12 g/mol [2][5][6]

Core Physical Properties at a Glance

The physical characteristics of a compound are critical determinants of its handling, reactivity,
and application. The data presented below has been aggregated from various chemical
suppliers and databases to provide a reliable reference.

Property Value Source(s)
Appearance Colorless oil or liquid [7]

Melting Point 7.5 °C (lit.) [518]
Boiling Point 204-206 °C at 760 mmHg (8]

Density ~1.3 g/cm?3 (at 25 °C) [5]
Refractive Index (n20/D) ~1.4632 (lit.) [8]

Flash Point 90.0 °C [5][8]
Vapor Pressure 0.256 mmHg at 25°C [8]

LogP 2.63 [5]

In-Depth Analysis of Physicochemical
Characteristics
Molecular Structure and its Influence

The juxtaposition of the electron-withdrawing trifluoromethyl (-CFs) and nitrile (-C=N) groups on
the benzene ring profoundly influences the molecule's electronic distribution and intermolecular
interactions. The strong inductive effect of the -CFs group and the combined inductive and
resonance effects of the -C=N group render the aromatic ring electron-deficient. This electronic
nature is a key determinant of its reactivity in synthetic transformations.

Melting and Boiling Points
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With a melting point of 7.5 °C, 2-(Trifluoromethyl)benzonitrile exists as a liquid under
standard laboratory conditions.[5][8] Its relatively high boiling point of approximately 205 °C is
indicative of strong intermolecular dipole-dipole interactions arising from the polar nitrile and
trifluoromethyl groups.[5]

Solubility and Lipophilicity (LogP)

The compound is generally not miscible with water.[9] The presence of the trifluoromethyl
group significantly increases its lipophilicity, as reflected by its LogP value of 2.63.[5] This
property is particularly crucial in drug design, as it influences the compound's ability to cross
biological membranes. It is expected to be soluble in common organic solvents like chloroform,
dichloromethane, ethyl acetate, and DMSO.[10][11]

Spectroscopic Profile

Spectroscopic analysis is the cornerstone of structural elucidation and purity confirmation.

'H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets in
the aromatic region (approximately 7.68-7.86 ppm), corresponding to the four protons on the
benzene ring.[7]

e 13C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the
aromatic carbons, the nitrile carbon (around 115.6 ppm), and the trifluoromethyl carbon (a
quartet around 122.5 ppm due to C-F coupling).[7]

e 19F NMR Spectroscopy: The fluorine NMR should exhibit a singlet at approximately -62.05
ppm, characteristic of the -CFs group in this chemical environment.[7]

« Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence for the key
functional groups. A sharp, strong absorption band is expected around 2230 cm~1 for the
nitrile (C=N) stretch. Strong C-F stretching bands will be prominent in the 1300-1100 cm~1
region.[2]

o Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion
peak (M*) at m/z = 171.[2] Key fragmentation patterns would likely involve the loss of HCN
or F radicals.
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Experimental Protocols for Physical Property
Verification

The following protocols are standardized methodologies for verifying the physical properties of

a liquid sample like 2-(Trifluoromethyl)benzonitrile.

Workflow for Physicochemical Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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